Tert-butyl 4-[2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)phenoxy]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a phenoxy group, and a dioxaborinane moiety. Its chemical formula is C19H32BN3O4, and it is often used in synthetic chemistry due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl 4-[2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of Tert-butyl 4-[2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborinane moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
- Tert-butyl 4-[2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-diazepane-1-carboxylate
Uniqueness
Tert-butyl 4-[2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and various research applications .
Properties
IUPAC Name |
tert-butyl 4-[2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34BNO5/c1-16-15-22(5,6)29-23(28-16)18-9-7-8-10-19(18)26-17-11-13-24(14-12-17)20(25)27-21(2,3)4/h7-10,16-17H,11-15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTSDKGLWMZNHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2OC3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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